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Cat. No.: B1219673 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Carboxyaminoimidazole ribotide (CAIR) is a critical intermediate in the de novo purine

biosynthesis pathway, a fundamental metabolic process for the synthesis of purine nucleotides.

As this pathway is essential for cell growth and proliferation, its intermediates, including CAIR,

are of significant interest to researchers in various fields, including cancer biology, infectious

diseases, and metabolic disorders. The accurate and sensitive detection of CAIR is crucial for

studying the kinetics of the purine biosynthesis pathway, for screening potential inhibitors of the

enzymes involved, and for understanding the metabolic flux in normal and diseased states.

These application notes provide detailed protocols for the detection and quantification of CAIR

using various analytical techniques, including High-Performance Liquid Chromatography-

Tandem Mass Spectrometry (HPLC-MS/MS), and indirect enzymatic assays (fluorescence-

based and colorimetric).

Part 1: Sample Preparation for Nucleotide Analysis
from Mammalian Cells
Effective sample preparation is paramount for the accurate analysis of intracellular nucleotides

like CAIR. The following protocol outlines a robust method for the extraction of nucleotides from
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mammalian cells, suitable for subsequent analysis by HPLC-MS/MS.

Protocol: Nucleotide Extraction from Mammalian Cells
Materials:

Phosphate-buffered saline (PBS), ice-cold

Methanol, HPLC grade, chilled to -80°C

Water, HPLC grade, chilled to 4°C

Chloroform, HPLC grade, chilled to -20°C

Cell scraper

Centrifuge tubes

Refrigerated centrifuge

SpeedVac or nitrogen evaporator

Procedure:

Cell Harvesting:

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

Add a minimal volume of ice-cold PBS and scrape the cells.

For suspension cells, centrifuge the cell culture at 500 x g for 5 minutes at 4°C. Discard

the supernatant and wash the cell pellet twice with ice-cold PBS.

Metabolite Extraction:

Resuspend the cell pellet in a pre-chilled extraction solvent mixture of methanol:water

(80:20, v/v) at a ratio of 1 mL per 1-10 million cells.

Vortex the mixture vigorously for 1 minute.
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Incubate the samples on dry ice for 15 minutes to ensure complete cell lysis and protein

precipitation.

Phase Separation:

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Carefully collect the supernatant, which contains the polar metabolites, including CAIR.

Sample Concentration:

Dry the supernatant using a SpeedVac or under a gentle stream of nitrogen.

Store the dried metabolite extract at -80°C until analysis.

Reconstitution:

Prior to analysis, reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the

initial mobile phase used for the HPLC separation.

Vortex briefly and centrifuge at high speed to pellet any insoluble debris.

Transfer the clear supernatant to an autosampler vial for analysis.

Part 2: HPLC-MS/MS Method for CAIR Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly

sensitive and specific method for the quantification of small molecules like CAIR from complex

biological matrices. While a universally standardized method for CAIR is not readily available,

the following protocol is proposed based on methods for structurally similar compounds and

known fragmentation patterns of imidazole ribosides.

Proposed HPLC-MS/MS Protocol
Instrumentation:

HPLC system capable of binary gradient elution

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
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Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting

point. For increased retention of the polar CAIR molecule, a hydrophilic interaction liquid

chromatography (HILIC) column could also be employed.

Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5

Mobile Phase B: Acetonitrile

Gradient:

0-2 min: 2% B

2-10 min: 2-50% B

10-12 min: 50-98% B

12-15 min: 98% B

15-15.1 min: 98-2% B

15.1-20 min: 2% B

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), negative ion mode

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C
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Gas Flow Rates: Optimized for the specific instrument

Detection Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for CAIR:

Based on the fragmentation of similar imidazole ribosides, the following MRM transitions are

proposed for CAIR (exact masses will need to be confirmed with a pure standard):

Analyte Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

CAIR 338.1
134.0 (imidazole-4-

carboxylate)
15

CAIR 338.1 97.0 (phosphate) 25

Data Presentation:

Parameter Value

Linear Range
To be determined empirically (e.g., 1 - 1000

ng/mL)

Limit of Detection (LOD) To be determined empirically

Limit of Quantification (LOQ) To be determined empirically

Precision (%RSD) < 15%

Accuracy (%Recovery) 85 - 115%

Part 3: Indirect Enzymatic Assays for CAIR
Detection
Enzymatic assays can provide a functional measure of CAIR or the activity of enzymes that

utilize it as a substrate. These methods are often used for high-throughput screening of

enzyme inhibitors.
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Fluorescence-Based Assay (Indirect Detection)
This assay is based on the enzymatic conversion of N5-Carboxyaminoimidazole ribotide
(N5-CAIR) to CAIR by the enzyme N5-CAIR mutase. The subsequent detection relies on a

fluorescent reaction with a related compound, aminoimidazole ribotide (AIR). While this method

does not directly measure CAIR, it can be used to study the activity of enzymes that produce or

consume CAIR.

Principle: N5-CAIR mutase converts N5-CAIR to CAIR. In a coupled reaction, the

disappearance of a precursor or the appearance of a subsequent product can be monitored.

For inhibitor screening of N5-CAIR mutase, a decrease in the formation of a detectable product

would be observed.

Experimental Workflow:

Caption: Workflow of an enzymatic assay for N5-CAIR mutase.

Colorimetric Assay (Indirect Detection)
A colorimetric assay has been described for 5-aminoimidazole-4-carboxamide ribotide (AICAR)

transformylase, an enzyme that acts on a structurally similar molecule.[1] This type of assay

could potentially be adapted to measure the activity of enzymes that metabolize CAIR. The

principle involves monitoring the change in absorbance of a chromogenic substrate that is

coupled to the enzymatic reaction.

Principle: An enzyme that utilizes CAIR as a substrate is coupled to a second reaction that

produces a colored product. The rate of color formation is proportional to the activity of the first

enzyme and thus to the consumption of CAIR.

Part 4: Signaling Pathway
CAIR is an intermediate in the de novo purine biosynthesis pathway, which is a highly

conserved metabolic route leading to the synthesis of inosine monophosphate (IMP), the

precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
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Caption: The de novo purine biosynthesis pathway highlighting CAIR.
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Conclusion
The analytical methods described provide a comprehensive toolkit for researchers studying

Carboxyaminoimidazole ribotide. The choice of method will depend on the specific research

question, the required sensitivity and throughput, and the available instrumentation. The

detailed protocols for sample preparation and the proposed HPLC-MS/MS method offer a

robust starting point for the quantitative analysis of CAIR in biological samples. The enzymatic

assays, while indirect, are valuable for high-throughput screening applications. Together, these

methods will facilitate a deeper understanding of the role of CAIR in cellular metabolism and

disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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